molecular formula C17H12O2 B14630257 15-Hydroxygona-1(10),2,4,6,8,11,13-heptaen-17-one CAS No. 55081-28-2

15-Hydroxygona-1(10),2,4,6,8,11,13-heptaen-17-one

Katalognummer: B14630257
CAS-Nummer: 55081-28-2
Molekulargewicht: 248.27 g/mol
InChI-Schlüssel: UBGBYVZBSBOXQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

15-Hydroxygona-1(10),2,4,6,8,11,13-heptaen-17-one is a complex organic compound characterized by its multiple conjugated double bonds and hydroxyl group. This compound is part of a class of chemicals known for their intricate structures and significant biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 15-Hydroxygona-1(10),2,4,6,8,11,13-heptaen-17-one typically involves multi-step organic reactions. The process often starts with simpler aromatic compounds, which undergo a series of functional group transformations, including hydroxylation and cyclization, to form the final product. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques like high-throughput screening and process optimization.

Analyse Chemischer Reaktionen

Types of Reactions

15-Hydroxygona-1(10),2,4,6,8,11,13-heptaen-17-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated analogs.

    Substitution: Functional groups can be substituted at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

15-Hydroxygona-1(10),2,4,6,8,11,13-heptaen-17-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 15-Hydroxygona-1(10),2,4,6,8,11,13-heptaen-17-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and conjugated double bonds play a crucial role in its reactivity and biological activity. These interactions can modulate various cellular processes, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 15-Hydroxy-11-(hydroxymethyl)gona-1(10),2,4,6,8,11,13-heptaen-17-one
  • 15-Hydroxygona-1(10),2,4,6,8,11,13-heptaen-17-one derivatives

Uniqueness

This compound is unique due to its specific arrangement of hydroxyl groups and conjugated double bonds, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

55081-28-2

Molekularformel

C17H12O2

Molekulargewicht

248.27 g/mol

IUPAC-Name

15-hydroxy-15,16-dihydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C17H12O2/c18-15-9-16(19)17-13-6-5-10-3-1-2-4-11(10)12(13)7-8-14(15)17/h1-8,16,19H,9H2

InChI-Schlüssel

UBGBYVZBSBOXQK-UHFFFAOYSA-N

Kanonische SMILES

C1C(C2=C(C1=O)C=CC3=C2C=CC4=CC=CC=C43)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.